N-(4-(2-Methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride
CAS No.: 19457-00-2
Cat. No.: VC18394569
Molecular Formula: C21H29ClN2O4
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 19457-00-2 | 
|---|---|
| Molecular Formula | C21H29ClN2O4 | 
| Molecular Weight | 408.9 g/mol | 
| IUPAC Name | 2-[4-[[(3,4-diethoxybenzoyl)amino]methyl]phenoxy]ethyl-methylazanium;chloride | 
| Standard InChI | InChI=1S/C21H28N2O4.ClH/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3;/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24);1H | 
| Standard InChI Key | FNKYFJUHWHKUSL-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCC[NH2+]C)OCC.[Cl-] | 
Introduction
Structural Analysis and Molecular Characterization
Core Benzamide Framework
Benzamides are characterized by a benzene ring linked to an amide group. In N-(4-(2-methylaminoethoxy)benzyl)-3,4-diethoxybenzamide hydrochloride, the core structure is modified with three key substituents:
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A 3,4-diethoxybenzoyl group attached to the amide nitrogen. 
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A 4-(2-methylaminoethoxy)benzyl group as the N-substituent. 
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A hydrochloride salt formation at the methylamino moiety. 
The diethoxy groups at positions 3 and 4 of the benzoyl ring likely enhance lipophilicity and metabolic stability, as observed in similar ethoxy-substituted benzamides . The 2-methylaminoethoxy side chain introduces a tertiary amine, which is protonated in the hydrochloride form, improving aqueous solubility .
Crystallographic and Conformational Features
While no direct crystallographic data exists for this compound, studies on analogous N-substituted benzamides reveal critical trends:
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Amide Group Geometry: The antiperiplanar orientation of the N–H and C=O bonds is common in benzamides, as seen in N-(2,6-dimethylphenyl)-4-methylbenzamide . This conformation stabilizes intermolecular hydrogen bonding. 
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Aromatic Ring Dihedral Angles: Substituted benzamides often exhibit dihedral angles of 75–80° between aromatic rings, influencing packing efficiency and crystallinity . For example, N-(2,4-dimethylphenyl)-4-methylbenzamide shows a dihedral angle of 75.8° . 
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis likely involves multi-step reactions, drawing from methodologies used for related benzamides :
Step 1: Formation of the Benzamide Core
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Coupling of 3,4-diethoxybenzoic acid with 4-(2-methylaminoethoxy)benzylamine via an acyl chloride intermediate. 
Step 2: Hydrochloride Salt Formation
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Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) protonates the methylamino group, forming the hydrochloride salt . 
Key Reaction Parameters
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Temperature Control: Reflux conditions (70–80°C) are typical for amide bond formation . 
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Solvent Selection: Ethanol or dimethylformamide (DMF) facilitates solubility of intermediates . 
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Purification: Recrystallization from ethanol/water mixtures improves purity, as demonstrated for N-(2,6-dichlorophenyl)-4-methylbenzamide . 
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt enhances water solubility compared to the free base, critical for bioavailability. 
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Lipophilicity: LogP values for similar diethoxy-substituted benzamides range from 2.5–3.5, indicating moderate membrane permeability . 
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include: 
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¹H NMR: Key signals would involve: 
Challenges and Future Directions
Knowledge Gaps
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No direct in vivo or clinical data exists for this compound. 
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Structure-activity relationships (SAR) remain speculative without experimental validation. 
Recommended Studies
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Crystallography: Determine crystal structure to elucidate packing interactions. 
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SAR Optimization: Modify the ethoxy and methylamino groups to enhance potency. 
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Toxicology: Assess acute and chronic toxicity profiles in preclinical models. 
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